N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methoxynicotinamide
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Overview
Description
This compound contains several functional groups including a dimethylamino group, a morpholino group, a triazinyl group, and a methoxynicotinamide group . These groups are common in various chemical compounds and can contribute to the overall properties of the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions . For instance, dimethylaminopyridine can be prepared from pyridine through a two-step procedure involving oxidation and reaction with dimethylamine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . For instance, UV-Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR spectroscopic techniques are often used to characterize compounds .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For instance, the dimethylamino group is known to be a useful nucleophilic catalyst for a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques . For instance, the melting point, boiling point, and acidity can be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-23(2)16-20-13(21-17(22-16)24-7-9-27-10-8-24)11-19-14(25)12-5-4-6-18-15(12)26-3/h4-6H,7-11H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCOVYPDMCMPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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